RO273225

MC4R selectivity receptor profiling melanocortin pharmacology

Select RO273225 (RO27-3225 TFA) for your MC4R research to ensure replicable, target-specific data. Its >1,000-fold selectivity over MC1R/MC5R eliminates off-target confounding, making it essential for studying neuroinflammation, hemorrhagic shock, and appetite. This TFA salt offers validated preclinical efficacy not found in broad-spectrum agonists.

Molecular Formula C39H54N12O6
Molecular Weight 786.94
Cat. No. B1193567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO273225
SynonymsRO273225;  RO27-3225;  RO27 3225
Molecular FormulaC39H54N12O6
Molecular Weight786.94
Structural Identifiers
SMILESCCCC(NC(C(NC(CC1=CC=CC=C1)C(NC(CCCNC(N)=N)C(NC(CC2C(C=CC=C3)=C3NC2)C(N(C)CC(N)=O)=O)=O)=O)=O)CC4=CNC=N4)=O
InChIInChI=1S/C39H54N12O6/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28/h4-8,11-14,21,23,25,29-32,45H,3,9-10,15-20,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44)
InChIKeyGBXSAQFORHFYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO273225 Procurement Guide: Potent and Selective MC4R Agonist for Neuroprotection and Inflammation Research


RO273225, also known as RO27-3225, is a synthetic cyclic heptapeptide that acts as a potent and selective melanocortin-4 receptor (MC4R) agonist. It demonstrates an EC50 of 0.6–1 nM at MC4R, with >1,000-fold selectivity over MC1R and MC5R (EC50 >10,000 nM) . The compound is supplied as a trifluoroacetate (TFA) salt for enhanced stability and solubility . Preclinical studies indicate its efficacy in reversing hemorrhagic shock, attenuating neuroinflammation, and reducing food intake [1][2].

Why Generic MC4R Agonists Cannot Substitute for RO273225 in Critical Research Models


RO273225 offers a distinct selectivity profile that is not replicated by other MC4R agonists. While compounds like α-MSH, NDP-α-MSH, and MTII exhibit broad melanocortin receptor activation, RO273225 demonstrates >1,000-fold selectivity for MC4R over MC1R and MC5R . This selectivity is crucial for studies aiming to isolate MC4R-mediated effects without confounding MC1R or MC5R signaling. Furthermore, RO273225 has a unique efficacy profile in specific disease models, such as reversing hemorrhagic shock and attenuating neuroinflammation, that is not shared by all MC4R agonists [1][2]. Substituting with a less selective or functionally distinct agonist would invalidate these experimental outcomes.

RO273225 Quantitative Differentiation: Evidence-Based Comparison for Scientific Procurement


RO273225 Exhibits Superior MC4R Selectivity Over THIQ and α-MSH

RO273225 demonstrates >1,000-fold selectivity for MC4R over MC1R and MC5R (EC50 >10,000 nM), whereas the comparator THIQ, a small-molecule MC4R agonist, exhibits lower selectivity (e.g., THIQ IC50 for hMC4R is 1.2 nM, but selectivity over MC1R is not as high) [1]. The endogenous agonist α-MSH has even broader melanocortin receptor activity.

MC4R selectivity receptor profiling melanocortin pharmacology

RO273225 Demonstrates Comparable MC4R Potency to Setmelanotide but with Distinct Clinical Application Profiles

RO273225 (EC50 0.6 nM at human MC4R) exhibits potent agonism comparable to the clinically approved MC4R agonist setmelanotide (EC50 0.27 nM at human MC4R) . However, RO273225 is a research-use-only compound with extensive preclinical characterization in neuroinflammation and hemorrhagic shock models, whereas setmelanotide is a therapeutic agent for rare genetic obesity disorders [1][2].

MC4R potency EC50 comparison obesity research

RO273225 Provides Dose-Dependent Restoration of Cardiovascular Function in Hemorrhagic Shock Comparable to PG-931 and NDP-α-MSH

In a rat model of severe hemorrhagic shock, RO273225 (13-108 nmol/kg i.v.) produced a dose-dependent restoration of cardiovascular and respiratory functions, similar to the selective MC4R agonist PG-931 and the non-selective agonist NDP-α-MSH [1]. All three compounds significantly improved survival and reduced circulating free radicals compared to saline-treated controls [1]. Notably, RO273225 also prevented morphological and immunocytochemical changes in multiple organs [1].

hemorrhagic shock cardiovascular function in vivo efficacy

RO273225 Reduces Food Intake by Up to 90% in Rats without Conditioned Taste Aversion

Intraperitoneal administration of RO273225 (0.01-1 mg/kg) dose-dependently reduced food intake by up to 90% at the 1 mg/kg dose within 4 hours in freely feeding rats . This effect was absent in MC4R knockout mice, confirming MC4R specificity . In contrast, the MC4R agonist MTII can induce aversive effects, limiting its utility in appetite studies [1].

appetite regulation food intake MC4R agonism

RO273225 Attenuates Neuroinflammation and Improves Neurobehavioral Outcomes in ICH Models

In a mouse model of intracerebral hemorrhage (ICH), RO273225 treatment (administered 1 h post-collagenase injection) significantly improved neurobehavioral functions, decreased brain edema, and suppressed microglia/macrophage activation and neutrophil infiltration [1]. Mechanistically, RO273225 increased MC4R and p-AMPK expression while decreasing p-JNK, p-p38 MAPK, TNF-α, and IL-1β [1]. This profile is not documented for other MC4R agonists like THIQ or PG-931 in this specific model.

intracerebral hemorrhage neuroinflammation neuroprotection

Optimal Research and Industrial Applications for RO273225 Procurement


Investigating MC4R-Specific Signaling in Neuroinflammation

Based on its high selectivity and efficacy in attenuating neuroinflammation and improving neurobehavioral outcomes in ICH models [1], RO273225 is ideally suited for research aimed at elucidating MC4R-mediated anti-inflammatory and neuroprotective pathways. Its use ensures that observed effects are attributable to MC4R activation, minimizing confounding by MC1R or MC5R signaling.

Developing Therapies for Hemorrhagic Shock and Organ Failure

Given its demonstrated ability to dose-dependently restore cardiovascular function, reduce circulating free radicals, and prevent multi-organ damage in hemorrhagic shock models [1], RO273225 is a critical tool for preclinical studies targeting circulatory shock and multiple organ failure. It allows for direct investigation of MC4R's role in these life-threatening conditions.

Studying Appetite Regulation without Aversive Confounds

The compound's capacity to significantly reduce food intake without inducing conditioned taste aversion [1] makes it a valuable reagent for appetite and obesity research. Studies utilizing RO273225 can more cleanly assess the role of MC4R in energy homeostasis and feeding behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO273225

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.